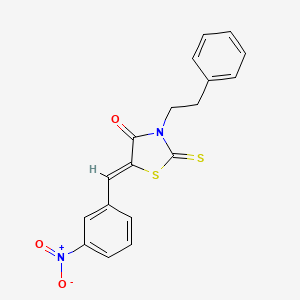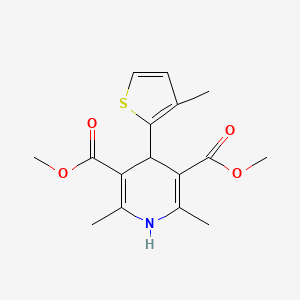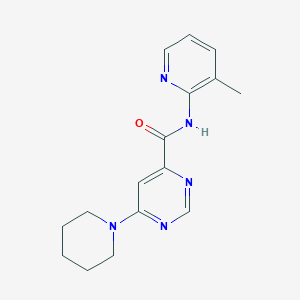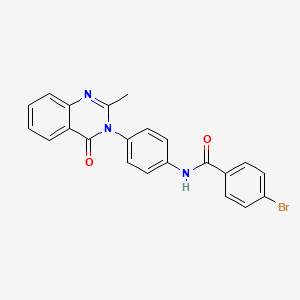![molecular formula C9H18F2N2O B2536427 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine CAS No. 2551119-10-7](/img/structure/B2536427.png)
2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” is a chemical compound with the molecular formula C9H18F2N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The InChI code for “2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” is 1S/C9H15F2NO3.ClH/c10-8(11)6-15-7-2-1-3-12(4-7)5-9(13)14;/h7-8H,1-6H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” are not detailed in the available literature, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Identification
Research has led to the synthesis and spectral identification of compounds derived from 2-(piperidin-4-yl)ethanamine, demonstrating their potential in medicinal chemistry for various applications, including acting as pancreatic lipase inhibitors. These compounds show promise due to their significant antibacterial and antioxidant activities, indicating a broad range of potential applications in drug discovery and development (Warad et al., 2020).
Corrosion Inhibition
The targeted synthesis of cadmium(II) Schiff base complexes has been explored for their corrosion inhibition properties on mild steel, revealing a novel application of similar compounds in materials science and engineering. This research opens up new possibilities for the development of corrosion-resistant materials using Schiff base chemistry (Das et al., 2017).
Fluorinated Nitrogen Heterocycles
The combination of gold catalysis and Selectfluor has been employed for the synthesis of fluorinated nitrogen heterocycles, showcasing a methodological advancement in the synthesis of fluorinated compounds. This technique's application in synthesizing 3-fluoro-2-methylene-pyrrolidine and -piperidine from aminoalkynes highlights its potential in developing novel compounds for pharmaceutical research (Simonneau et al., 2011).
DNA Binding and Cytotoxicity
Cu(II) complexes of tridentate ligands have been synthesized and characterized for their DNA binding capabilities and cytotoxicity, providing insights into their potential therapeutic applications. The research demonstrates these complexes' significant binding propensity to DNA and their activity as potent agents in cancer therapy (Kumar et al., 2012).
Piperidine Scaffolds
Studies have shown the utility of certain compounds as chiral, nonracemic, and stable 2-piperideine equivalents in constructing substituted piperidines. This methodology provides a new pathway for synthesizing complex piperidine structures, which could have wide-ranging applications in medicinal chemistry and drug design (Poupon et al., 2004).
Synthesis of Functional Alkoxyamines
Research into the synthesis of functional alkoxyamines for the creation of well-defined star polymers showcases the application of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)-based alkoxyamines in polymer science. This work highlights the potential for developing new materials with specific properties tailored through controlled polymerization techniques (Miura & Yoshida, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-[3-(2,2-difluoroethoxy)piperidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O/c10-9(11)7-14-8-2-1-4-13(6-8)5-3-12/h8-9H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZIGPLKFECBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)


![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)

![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)
![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)


